(R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate
Description
(R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate is a chiral carbamate derivative characterized by a benzyloxy-substituted phenyl group, a tertiary butyl carbamate protective group, and a hydroxyl-bearing propan-2-yl backbone. Its molecular formula is C₂₁H₂₇NO₄, with a molecular weight of 357.44 g/mol and CAS number 66605-58-1 (S-enantiomer) or 1426129-50-1 (R-enantiomer variant) .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMAWYQEBPYJJU-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
The synthesis typically begins with N-BOC-D-Serine as the starting material. Other key reagents include:
- Isobutyl chlorocarbonate for mixed acid anhydride formation.
- Benzylamine (PhCH₂NH₂) for condensation reactions.
- N-methylmorpholine (NMM) as an acid-binding agent.
- Anhydrous ethyl acetate as a solvent.
Preparation of Mixed Acid Anhydride
The first step involves forming a mixed acid anhydride from N-BOC-D-Serine and isobutyl chlorocarbonate:
- Combine N-BOC-D-Serine with isobutyl chlorocarbonate in the presence of NMM.
- Maintain reaction conditions under anhydrous and cold environments (-10°C to -5°C).
Condensation Reaction
The mixed acid anhydride reacts with benzylamine in an ethyl acetate solvent:
- Add benzylamine to the prepared mixed acid anhydride.
- Conduct the reaction under cold conditions (-20°C to -40°C).
- Stir for 3–5 hours until condensation occurs, forming the intermediate compound.
Final Steps: Boc Protection and Purification
The final product is obtained by Boc-protecting the hydroxymethyl group and purifying the compound:
- Use tert-butyl carbamate to introduce Boc protection.
- Purify the product through recrystallization or chromatography techniques.
Reaction Conditions
Key parameters for successful synthesis include:
Characterization of Final Compound
The synthesized compound is characterized using analytical techniques:
- NMR Spectroscopy : Confirms structural integrity (e.g., peaks at δ = 1.38, 3.58, etc.).
- Mass Spectrometry (MS) : Provides molecular weight confirmation (e.g., M/Z = 295.2 [M+H]+).
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| Mixed Acid Anhydride | Formation using N-BOC-D-Serine | Isobutyl chlorocarbonate, NMM |
| Condensation Reaction | Reaction with benzylamine | Ethyl acetate solvent, cold conditions |
| Boc Protection | Introduction of tert-butyl carbamate group | Boc reagent |
| Purification | Recrystallization or chromatography | Solvent-based purification |
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols, and the reactions are typically carried out under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various carbamate derivatives.
Scientific Research Applications
®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Key Properties:
- Stereochemistry : The R-configuration at the chiral center distinguishes it from its S-enantiomer, influencing biological activity and synthetic applications .
- Functional Groups : The benzyloxy group enhances lipophilicity, while the tert-butyl carbamate provides steric protection for amine functionalities during synthesis .
- Applications: Primarily used as an intermediate in pharmaceutical research, particularly for synthesizing peptidomimetics or enzyme inhibitors.
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate
Biphenyl Analog: (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
- CAS No.: 1426129-50-1 .
- Structural Variation : Replaces the benzyloxy group with a biphenyl moiety.
- Impact: Increased aromaticity may enhance stacking interactions in crystal structures but reduce solubility in polar solvents .
Methoxy and Fluorophenyl Derivatives
- Example 1: N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide (CAS 456-12-2) Similarity Score: 0.70 .
- Example 2: 3-(Boc-Amino)-3-(4-fluorophenyl)-1-propanol (CAS 862466-16-8) Similarity Score: 0.73 . Key Difference: Fluorine substitution enhances electronegativity, influencing hydrogen-bonding capacity and bioavailability .
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : Enantiomers of the target compound show divergent pharmacokinetic profiles. For instance, the S-enantiomer’s precautionary statement (H302: harmful if swallowed) suggests higher oral toxicity compared to the R-form .
- Structural Modifications : Replacement of benzyloxy with biphenyl (as in CAS 1426129-50-1) improves crystallinity, as evidenced by its use in SHELX-refined structures .
- Commercial Viability : The discontinued status of the R-enantiomer (CymitQuimica) highlights challenges in large-scale production, possibly due to synthetic complexity or stability issues .
Biological Activity
(R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 357.44 g/mol
The biological activity of this compound can be attributed to its structural features, particularly the benzyloxy group and the tert-butyl carbamate moiety. These functional groups enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 4 μg/mL |
| Similar carbamate derivatives | C. difficile | 4-8 μg/mL |
| Similar carbamate derivatives | E. coli | 8 μg/mL |
The MIC values suggest that the compound could be effective against resistant strains, warranting further investigation into its use as an antibiotic agent.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicated a favorable toxicity profile, with significant selectivity over normal cells.
| Cell Line | Concentration Tested | Cell Viability (%) |
|---|---|---|
| MCF-7 (breast cancer) | Up to 32 μg/mL | 100% at MIC |
| BJ fibroblast | Up to 16 μg/mL | 90% at MIC |
These findings imply that this compound may possess therapeutic potential with minimal side effects.
Case Studies
- Study on Antimicrobial Efficacy : A study published in PubMed Central evaluated a series of phenylthiazole derivatives, including similar carbamate structures, against various bacterial strains. The results showed promising antibacterial activity with MIC values comparable to leading antibiotics .
- Toxicity Assessment : Another study focused on the toxicity profiles of new compounds highlighted that certain derivatives maintained high cell viability even at elevated concentrations, indicating a potential therapeutic window for clinical applications .
Q & A
Basic: What synthetic routes are commonly employed to prepare (R)-tert-butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate?
Methodological Answer:
The compound is synthesized via stereoselective reduction of ketone intermediates. For example, LiAlH₄ in anhydrous THF at 0°C reduces a ketone precursor to yield the desired (R)-configured alcohol. Post-reduction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by chiral HPLC (Chiralpak IA column, 90:10 n-hexane/isopropanol) to ensure enantiomeric purity ≥97% .
Key Considerations:
- Use of inert conditions to prevent racemization.
- Monitoring reaction progress by TLC (Rf ~0.3 in 7:3 hexane/EtOAc).
Basic: How is the compound characterized for structural confirmation in academic research?
Methodological Answer:
Structural confirmation involves:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, aromatic protons), 5.05 (s, benzyloxy CH₂), 4.15 (m, hydroxypropan-2-yl), 1.42 (s, tert-butyl).
- ¹³C NMR confirms carbamate carbonyl at ~155 ppm.
- High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₂₀H₂₆NO₃⁺: 327.1834; observed: 327.1831 .
- X-ray Crystallography: SHELX software refines crystal structures to validate stereochemistry (e.g., CCDC deposition for derivatives) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store at 2–8°C in sealed, light-resistant containers under inert gas (argon/nitrogen).
- Avoid moisture and incompatible materials (strong acids/bases, oxidizers).
- Stability studies indicate no decomposition under recommended conditions for ≥12 months .
Advanced: How can researchers resolve contradictions in enantiomeric purity data between synthetic batches?
Methodological Answer:
Step 1: Re-analyze batches using orthogonal methods:
- Chiral HPLC: Compare retention times against a racemic standard.
- Optical Rotation: Measure [α]²⁵D (expected: +15° to +20° for (R)-enantiomer).
Step 2: Investigate synthetic variables: - Catalyst Purity: Ensure chiral catalysts (e.g., Ru-BINAP) are ≥99% ee.
- Reaction Temperature: Lower temperatures (0°C) minimize racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
